![molecular formula C17H22N2O3 B6006917 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B6006917.png)
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide
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Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide, also known as DPI-3290, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide is not fully understood, but studies have shown that it interacts with various molecular targets in cells. One of the primary targets is the proteasome, which plays a crucial role in protein degradation. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to inhibit the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death.
Biochemical and Physiological Effects
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has antiproliferative effects on cancer cells, induces cell cycle arrest, and promotes apoptosis. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide is its potential therapeutic applications in various scientific research areas. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential fully.
Future Directions
For the research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide include further studies to elucidate its mechanism of action and optimize its therapeutic potential. In addition, studies on the pharmacokinetics and pharmacodynamics of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide are needed to determine its safety and efficacy in vivo. Other future directions include the development of new analogs and derivatives of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide with improved therapeutic potential.
Conclusion
In conclusion, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide involves a multi-step process, and its mechanism of action is not fully understood. Studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has antiproliferative effects on cancer cells and neuroprotective effects, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to optimize its therapeutic potential fully.
Synthesis Methods
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide involves a multi-step process that starts with the reaction of 3,4-dihydroisocoumarin with benzylamine to form 3,4-dihydro-1H-isochromen-1-ylmethylamine. This intermediate is then reacted with 2-oxo-2-(1-piperidinyl)acetic acid to form N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various scientific research areas. One of the significant areas of research is the development of new drugs for the treatment of cancer. Studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Another area of research is the development of new drugs for the treatment of neurodegenerative diseases. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(17(21)19-9-4-1-5-10-19)18-12-15-14-7-3-2-6-13(14)8-11-22-15/h2-3,6-7,15H,1,4-5,8-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKAUACEVJPOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NCC2C3=CC=CC=C3CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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